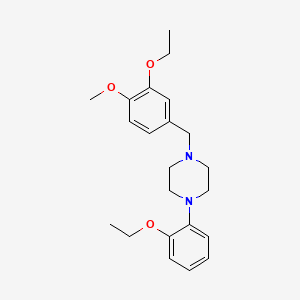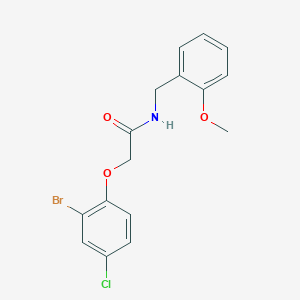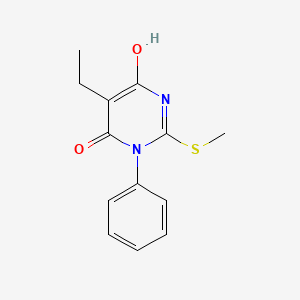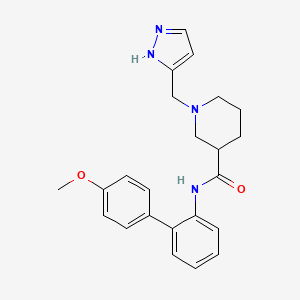![molecular formula C22H30N2O4 B6003647 N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide](/img/structure/B6003647.png)
N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a derivative of the natural compound myriocin, which is isolated from the fungus Isaria sinclairii. FTY720 has been shown to have a variety of biological activities, including immunosuppressive, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide acts as an agonist for S1P receptors, which are expressed on various cell types, including lymphocytes, endothelial cells, and neural cells. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide binds to S1P receptors and induces their internalization, leading to the sequestration of lymphocytes in lymphoid tissues and reducing their circulation in the blood. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has been shown to have various biochemical and physiological effects. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide reduces the number of circulating lymphocytes, which play a critical role in autoimmune diseases and transplantation rejection. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has been shown to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has several advantages for lab experiments. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has a well-defined mechanism of action and has been extensively studied in various disease models. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide is also readily available and can be synthesized using several methods. However, N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has several limitations, including its potential toxicity and off-target effects. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide can also have variable effects depending on the disease model and experimental conditions.
Future Directions
There are several future directions for N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide research. One area of interest is the potential use of N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide in cancer therapy. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has been shown to have anti-tumor effects in various cancer models, and further studies are needed to explore its potential therapeutic applications. Another area of interest is the potential use of N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide in neurodegenerative diseases. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has been shown to have neuroprotective effects, and further studies are needed to explore its potential therapeutic applications in diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide can be synthesized using several methods. One common method involves the reaction of myriocin with 2,4-dimethoxybenzaldehyde and 2-furyl methyl ketone in the presence of a base. The resulting product is then treated with piperidine to yield N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide.
Scientific Research Applications
N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, organ transplantation, and cancer. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide acts as a sphingosine-1-phosphate (S1P) receptor modulator, which regulates immune cell trafficking and activation. N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide has been shown to reduce the number of circulating lymphocytes, which play a critical role in autoimmune diseases and transplantation rejection.
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(furan-2-ylmethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-26-19-9-8-18(21(13-19)27-2)14-23-22(25)10-7-17-5-3-11-24(15-17)16-20-6-4-12-28-20/h4,6,8-9,12-13,17H,3,5,7,10-11,14-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYQFGJDNSHDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6003571.png)
![2-[4-(2,5-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6003578.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6003596.png)

![N-(3'-fluoro-4-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide](/img/structure/B6003609.png)

![ethyl 1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinecarboxylate](/img/structure/B6003622.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6003633.png)
![methyl 4-({[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}amino)butanoate](/img/structure/B6003645.png)
![N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6003654.png)

![3-(2,5-difluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003672.png)
![N-allyl-N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6003678.png)
